(S)-1-(4-(Trifluoromethyl)phenyl)ethanol
Overview
Description
(S)-1-(4-(Trifluoromethyl)phenyl)ethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol typically involves the reduction of the corresponding ketone, (S)-1-(4-(Trifluoromethyl)phenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the desired alcohol. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-(Trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: (S)-1-(4-(Trifluoromethyl)phenyl)ethanone or (S)-1-(4-(Trifluoromethyl)phenyl)acetic acid.
Reduction: (S)-1-(4-(Trifluoromethyl)phenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(4-(Trifluoromethyl)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ethanol moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-(Trifluoromethyl)phenyl)ethanone
- (S)-1-(4-(Trifluoromethyl)phenyl)acetic acid
- (S)-1-(4-(Trifluoromethyl)phenyl)ethane
Uniqueness
(S)-1-(4-(Trifluoromethyl)phenyl)ethanol is unique due to the presence of both a trifluoromethyl group and an ethanol moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, which are not observed in similar compounds. These properties make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1S)-1-[4-(trifluoromethyl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXIDIAEXNLCFT-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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